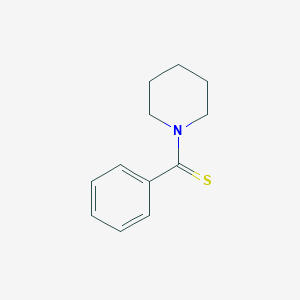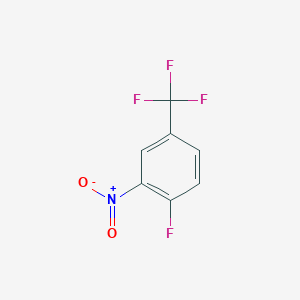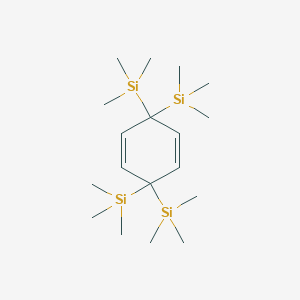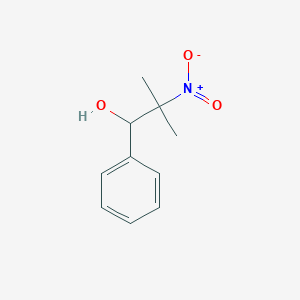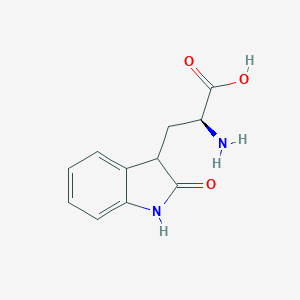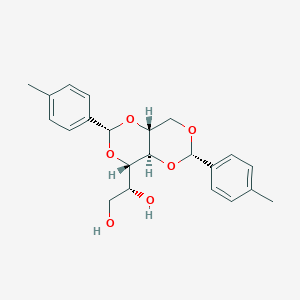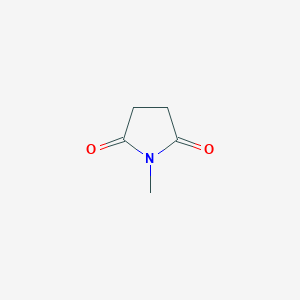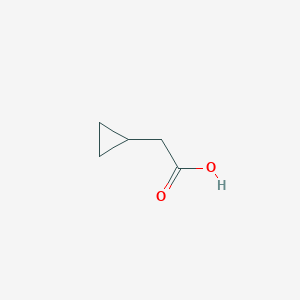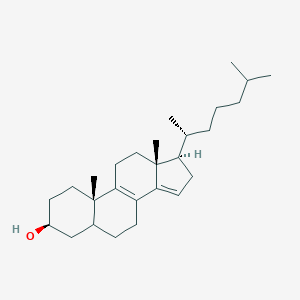
Cholesta-8,14-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesta-8,14-dien-3-ol is a steroid compound that belongs to the family of cholesterol derivatives. It is also known as ergosterol or provitamin D2. This compound is found in a variety of sources, including fungi, yeasts, and some plants. This compound has been the subject of extensive research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of cholesta-8,14-dien-3-ol is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting the differentiation of osteoblasts, which are cells that are responsible for bone formation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the risk of cancer by inhibiting the growth of cancer cells. It has also been found to promote bone formation and reduce the risk of osteoporosis.
Advantages and Limitations for Lab Experiments
Cholesta-8,14-dien-3-ol has a number of advantages for lab experiments. It is readily available and relatively inexpensive. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are a number of future directions for research on cholesta-8,14-dien-3-ol. One area of research is the development of new methods for synthesizing this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new formulations of this compound that are more easily absorbed by the body.
Synthesis Methods
The synthesis of cholesta-8,14-dien-3-ol can be achieved through a variety of methods. One of the most common methods is the conversion of ergosterol to this compound through UV irradiation. Other methods include the use of enzymes or chemical reactions to convert cholesterol to this compound.
Scientific Research Applications
Cholesta-8,14-dien-3-ol has been extensively studied for its potential applications in various fields. In the field of medicine, it has been investigated for its potential as a treatment for various diseases, including cancer and osteoporosis. In the field of agriculture, it has been studied for its potential as a natural pesticide.
properties
CAS RN |
17608-73-0 |
|---|---|
Molecular Formula |
C27H44O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20?,21+,23-,26+,27-/m1/s1 |
InChI Key |
AWBZPJQUWZBRII-BJHTWKIPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
synonyms |
cholesta-8,14-dien-3-ol cholesta-8,14-dien-3beta-ol cholesta-8,14-diene-3-beta-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



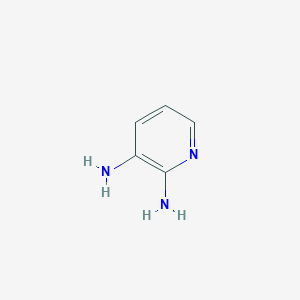


![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)
